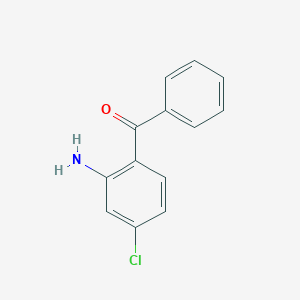

(2-Amino-4-chlorophenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELAWRHVRDOWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-50-0 | |

| Record name | 2-Amino-4-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No. 4076-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone, also known as 2-amino-4-chlorobenzophenone, is a substituted aromatic ketone. The aminobenzophenone scaffold is of significant interest in medicinal chemistry and organic synthesis. Derivatives of 2-aminobenzophenone are recognized as crucial intermediates in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[1][2] Compounds within the aminobenzophenone class have shown a range of biological activities, including potential as antimitotic, antitumor, and antiproliferative agents.[1][3] This document provides a technical overview of this compound, including its physicochemical properties, proposed synthetic routes, and a summary of the biological significance of the broader aminobenzophenone class.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4076-50-0 | [4][5][6] |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |

| Molecular Weight | 231.68 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | PELAWRHVRDOWQT-UHFFFAOYSA-N | [4] |

| SMILES | O=C(C1=CC=C(Cl)C=C1N)C2=CC=CC=C2 | [5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][6] |

Table 2: Safety Information

| Hazard Category | GHS Classification | Precautionary Statements | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 | GHS07 | [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352 | GHS07 | [4] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338 | GHS07 | [4] |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P304+P340 | GHS07 | [4] |

Synthesis and Purification

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible and widely used method for preparing 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.[3][7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis can be envisioned through the acylation of 3-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction proceeds via an electrophilic aromatic substitution, where the benzoyl group is directed to the ortho position of the amino group in 3-chloroaniline. A subsequent hydrolysis step is typically required.

General Experimental Protocol (Adapted from similar syntheses)

-

Acylation: To a reaction vessel, add the corresponding benzoyl chloride (e.g., 21.0 mmol) and 3-chloroaniline (8.4 mmol). Heat the mixture to approximately 180-200°C.[3] Slowly add anhydrous zinc chloride (10.08 mmol) as the catalyst.[3] Gradually increase the temperature to 220-230°C and maintain at reflux for 3 hours.[3]

-

Work-up and Hydrolysis: Cool the reaction mixture to about 120°C and add hot water to remove any resulting benzoic acid.[3] The crude product is then subjected to hydrolysis by refluxing in a mixture of sulfuric acid, acetic acid, and water (e.g., 5.0:3.5:3.0 mL ratio) for approximately 40 minutes.[3]

-

Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Detailed spectroscopic analyses for CAS 4076-50-0 are not widely published. The following tables present predicted characteristic peaks based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned | Rationale |

| ~ 7.2 - 7.8 | Multiplet | Aromatic protons | Phenyl and substituted phenyl rings. |

| ~ 6.5 - 7.0 | Multiplet | Aromatic protons near NH₂ | Protons ortho and para to the electron-donating amino group are shifted upfield. |

| ~ 5.5 - 6.5 | Broad Singlet | -NH₂ | Amine protons, chemical shift can vary with solvent and concentration. |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| ~ 195 - 200 | C=O | Carbonyl carbon of the ketone. |

| ~ 145 - 150 | Aromatic C-NH₂ | Carbon attached to the amino group. |

| ~ 120 - 140 | Aromatic CH & C-Cl | Aromatic carbons in both rings. |

| ~ 115 - 120 | Aromatic CH | Carbons ortho/para to the amino group. |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 3300 - 3500 | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |

| ~ 1640 - 1680 | C=O stretch | Ketone carbonyl stretching. |

| ~ 1550 - 1620 | N-H bend / C=C stretch | Amine scissoring and aromatic ring vibrations. |

| ~ 1000 - 1100 | C-Cl stretch | Carbon-chlorine bond stretching. |

Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for this compound, the broader class of 2-aminobenzophenones is of significant pharmacological interest.

-

Precursors to Benzodiazepines: 2-Aminobenzophenones are key starting materials for the synthesis of 1,4-benzodiazepines.[2][7] These drugs, such as diazepam and lorazepam, are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] The synthesis often involves the reaction of the aminobenzophenone with an amino acid or a derivative, leading to the formation of the characteristic seven-membered diazepine ring.[8]

-

Anticancer and Antimitotic Activity: Several studies have investigated the potential of 2-aminobenzophenone derivatives as anticancer agents.[3][9] Some compounds in this class have demonstrated significant inhibitory effects on tubulin polymerization, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] Their activity has been evaluated against various human cancer cell lines.[3]

-

Other Potential Applications: Derivatives of 2-aminobenzophenones have also been explored for other therapeutic uses, including as anti-inflammatory agents and skeletal muscle relaxants.[1][7]

The logical relationship for the utility of this compound in drug discovery is outlined below.

Conclusion

This compound is a chemical intermediate with significant potential, primarily due to its structural relation to the broadly useful class of 2-aminobenzophenones. While specific research on this particular isomer is limited, its role as a potential precursor for synthesizing pharmacologically active compounds, particularly benzodiazepine analogues and novel anticancer agents, is inferred from extensive literature on related structures. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 4076-50-0 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. 4076-50-0|this compound|BLD Pharm [bldpharm.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

(2-Amino-4-chlorophenyl)(phenyl)methanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, comprising a substituted aminobenzophenone skeleton, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of notable drugs.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 4076-50-0 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO | [1][2] |

| Molecular Weight | 231.68 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 99-101 °C | |

| Boiling Point | 424.3 °C (Predicted) | |

| Solubility | Information not available | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is critical for the unambiguous identification and characterization of this compound. While publicly available spectra for this specific compound are limited, typical spectral characteristics can be inferred from its structure and data from closely related analogues.

¹H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | m | 5H | Phenyl-H |

| ~7.3 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| ~6.0 | br s | 2H | NH₂ |

¹³C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O |

| ~150 | C-NH₂ |

| ~138 | Phenyl C (quaternary) |

| ~135 | C-Cl |

| ~132 | Ar-CH |

| ~130 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~117 | Ar-C (quaternary) |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch |

| ~1650 | C=O stretch |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1300 | C-N stretch |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment |

| 231/233 | [M]⁺ (isotopic pattern due to Cl) |

| 203/205 | [M-CO]⁺ |

| 154 | [M-C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

General Protocol for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation:

Materials:

-

A substituted aniline (in this case, 3-chloroaniline would be a logical precursor, though rearrangements can occur)

-

Benzoyl chloride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide solution (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a cooled (0-5 °C) suspension of the Lewis acid (e.g., 1.2 equivalents) in the inert solvent, slowly add the substituted aniline (1 equivalent).

-

To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is separated and basified with a sodium hydroxide solution to precipitate the product.

-

The crude product is then extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably the atypical antipsychotic drug, clozapine.[3][4][5] The synthesis of clozapine involves the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative, which is prepared from precursors like this compound.

Below is a simplified workflow illustrating the synthetic relationship.

References

- 1. This compound | 4076-50-0 [sigmaaldrich.com]

- 2. 4076-50-0|this compound|BLD Pharm [bldpharm.com]

- 3. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]

- 4. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]

- 5. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-4-chlorophenyl)(phenyl)methanone

This technical guide provides a comprehensive overview of (2-Amino-4-chlorophenyl)(phenyl)methanone, a substituted benzophenone of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential biological activities, including a proposed mechanism of action.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 2-Amino-4-chlorobenzophenone, 2-Benzoyl-5-chloroaniline

CAS Number: 4076-50-0

Molecular Formula: C₁₃H₁₀ClNO

Molecular Weight: 231.68 g/mol

Structure:

(Image generated for illustrative purposes)

The structure consists of a benzophenone core with an amino group (-NH₂) at the ortho-position and a chlorine atom at the para-position of one of the phenyl rings.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |

| InChI | 1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| InChIKey | PELAWRHVRDOWQT-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 2-aminobenzophenones is most commonly achieved through the Friedel-Crafts acylation.[1][2] The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for similar compounds.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis via the acylation of 3-chloroaniline with benzoyl chloride.

Materials:

-

3-Chloroaniline

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Sodium sulfate (anhydrous)

-

Ice

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5°C in an ice bath.

-

Formation of Acylium Ion: Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Stir the mixture for 30 minutes at 0-5°C to allow for the formation of the acylium ion complex.

-

Acylation: Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the dark-colored complex decomposes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a dilute sodium hydroxide solution, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 2-aminobenzophenones exhibits a range of biological activities. Notably, derivatives of 2-amino-5-chlorobenzophenone have been investigated as potent skeletal muscle relaxants.[4] Furthermore, some 2-aminobenzophenone derivatives have shown potential as antimitotic agents and for their central nervous system (CNS) activity.[4][5]

Proposed Mechanism of Action: GABAA Receptor Modulation

A plausible mechanism of action for the CNS effects of 2-aminobenzophenone derivatives is the modulation of GABAA receptors.[6] GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[7] Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the effect of the endogenous ligand, γ-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect.[8][9]

Studies on a structurally related compound, 5-bromo-2'-chloro-2-aminobenzophenone (a metabolite of phenazepam), have demonstrated that it acts as a novel modulator of GABAA receptor-mediated currents.[6] This suggests that this compound may also interact with the GABAA receptor, potentially at a site distinct from the GABA and benzodiazepine binding sites, to allosterically modulate its function.

Signaling Pathway Diagram

Caption: Proposed GABAA receptor modulation by the target compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. arabjchem.org [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

(2-Amino-4-chlorophenyl)(phenyl)methanone material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No: 4076-50-0), a chemical compound relevant in various research and development applications. The following sections detail its physicochemical properties, hazard identification, handling procedures, and emergency measures, compiled to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as 2-amino-4-chlorobenzophenone, is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 4076-50-0 | |

| Molecular Formula | C₁₃H₁₀ClNO | |

| Molecular Weight | 231.68 g/mol | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, eye irritation, and respiratory irritation.

| Hazard Classification | GHS Category |

| Acute toxicity, oral | Category 4 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity (single exposure), Respiratory tract irritation | Category 3 |

GHS Pictogram:

-

(GHS07)

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the provided safety data sheets, the hazard classifications imply that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Irritation/Corrosion: OECD Test Guideline 404

-

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

These protocols involve the administration of the substance to laboratory animals (typically rats or rabbits) under controlled conditions to observe the toxicological effects.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid dust formation and inhalation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep in a dark place.

-

Store at the recommended temperature of 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1] |

Logical Workflow for Handling and Safety

The following diagram illustrates a logical workflow for the safe handling of this compound, from risk assessment to emergency response.

Caption: Safe handling workflow for this compound.

Hazard Mitigation Pathway

The following diagram outlines the pathway from hazard identification to the implementation of control measures to mitigate risks associated with this chemical.

Caption: Pathway from hazard identification to mitigation controls.

References

(2-Amino-4-chlorophenyl)(phenyl)methanone: A Technical Guide to Safe Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No: 4076-50-0), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Identification and Properties

This compound is a solid organic compound.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 4076-50-0 | [1][2][3] |

| Molecular Formula | C13H10ClNO | [2][3] |

| Molecular Weight | 231.68 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. The recommended storage conditions are detailed in the table below.

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [1][2][3][4] |

| Atmosphere | Inert atmosphere | [1][2][3] |

| Light | Keep in a dark place | [1][2][3] |

| Container | Keep container tightly closed | |

| Environment | Store in a dry and well-ventilated place |

Some suppliers may ship the product under normal temperatures, but long-term storage should adhere to the refrigerated conditions specified.[1] Certain suppliers may also utilize cold-chain transportation.[2][3]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to prevent exposure and ensure a safe laboratory environment. The following is a summary of recommended handling procedures and personal protective equipment.

Engineering Controls

| Control | Specification |

| Ventilation | Use only in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. |

Personal Protective Equipment (PPE)

| PPE | Requirement |

| Eye/Face Protection | Safety glasses with side-shields. |

| Skin Protection | Wear protective gloves and clothing. |

| Respiratory Protection | A respirator may be required if dust is generated. |

General Hygiene

| Practice | Description |

| Contact Avoidance | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. |

| Hygiene Measures | Wash hands thoroughly after handling. |

Hazard Identification and First Aid

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

Stability and Reactivity

The compound is stable under recommended storage conditions. However, it is incompatible with the following:

-

Strong oxidizing agents

-

Strong acids

Hazardous decomposition products under fire conditions include oxides of carbon (CO, CO2) and nitrogen (NOx).

Experimental Protocols

Biological Activity and Signaling Pathways

Based on available information, this compound is primarily used as a chemical intermediate. There is no significant published data detailing its specific biological activities or its role in signaling pathways.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | 65514-71-8 | QCA51471 [biosynth.com]

- 2. (4-Chlorophenyl)-[2-(sulfanylmethylsulfanyl)phenyl]methanone | C14H11ClOS2 | CID 102300317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4076-50-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

The Lynchpin of Psychopharmacology: A Technical Guide to 2-Aminobenzophenones as Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are a critical class of chemical intermediates, forming the foundational scaffold for a multitude of pharmacologically active compounds.[1][2][3][4] Their unique structure, featuring a reactive amino group ortho to a benzoyl substituent, makes them exceptionally versatile precursors for the synthesis of a diverse array of heterocyclic systems.[3][4] This technical guide provides an in-depth exploration of the synthesis of 2-aminobenzophenones, their conversion into prominent pharmaceuticals, and the pharmacological mechanisms of the resulting drugs. Particular emphasis is placed on their indispensable role in the production of 1,4-benzodiazepines, a class of psychoactive drugs that have been mainstays in the treatment of anxiety, insomnia, and seizure disorders for decades.[5][6][7][8]

Synthesis of 2-Aminobenzophenones: A Comparative Overview

The efficient synthesis of 2-aminobenzophenones is a cornerstone of various pharmaceutical manufacturing processes. Several synthetic routes have been developed, each with distinct advantages and limitations. The selection of a particular method often hinges on factors such as the availability of starting materials, desired substitution patterns, scalability, and overall cost-effectiveness.

Key Synthetic Methodologies

Two of the most classical and industrially significant methods for synthesizing 2-aminobenzophenones are the Friedel-Crafts acylation and pathways involving Grignard reagents.

-

Friedel-Crafts Acylation: This widely used method typically involves the acylation of a para-substituted aniline with a benzoyl chloride derivative.[4][7] To prevent the undesired N-acylation of the amino group, it is often necessary to protect it prior to the reaction, commonly with a tosyl group.[9] The subsequent intramolecular acylation is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][9] While robust, this method can be limited by the substrate scope, particularly with electron-poor arenes, and may require harsh reaction conditions for the deprotection step.[5]

-

Grignard Reagent-Based Syntheses: These methods offer an alternative approach, often starting from 2-aminobenzonitriles.[4][10] An aryl Grignard reagent (ArMgX) or an aryllithium reagent attacks the nitrile carbon, and subsequent hydrolysis of the resulting imine yields the desired 2-aminobenzophenone.[4][10] This method can provide good yields in a single step from the nitrile and is applicable to a variety of substituents.[1][10] However, it requires the use of organometallic reagents, which necessitates anhydrous reaction conditions.

Quantitative Data on Synthetic Yields

The choice of synthetic route can significantly impact the overall yield of the 2-aminobenzophenone intermediate. The following table summarizes reported yields for various synthetic methodologies.

| Synthesis Method | Key Starting Materials | Primary Reagents | Reported Yield (%) | Reference(s) |

| Friedel-Crafts Acylation (Ullmann and Bleier Method) | Anthranilic acid, Benzene | p-Toluenesulfonyl chloride, PCl₅, AlCl₃ | 54% (after recrystallization) | [1] |

| Friedel-Crafts Acylation of Anilines | para-substituted anilines | Benzoyl chloride | 40-60% | [1] |

| From Acyl Hydrazides | Acyl hydrazide, Aryne precursor | TBAT, NaH | 64-82% (protected intermediate) | [1][5] |

| From 2-Aminobenzonitriles | 2-Aminobenzonitrile | Aryl Grignard or Aryllithium reagents | ~71% | [1][4] |

| From Anthranilic Acid Amides | N-alkoxy-N-alkyl anthranilic acid amide, Halobenzene | n-Butyllithium | ~70% | [1] |

| Microwave-Assisted Synthesis | Anthranilic Acid, Benzoyl Chloride | Zinc Chloride, DMF | 80% | [11] |

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Benzodiazepines

The paramount importance of 2-aminobenzophenones lies in their role as precursors to 1,4-benzodiazepines. The general synthetic strategy involves two main steps: acylation of the amino group followed by cyclization to form the characteristic seven-membered diazepine ring.

Case Study: Synthesis of Diazepam

Diazepam, one of the most well-known benzodiazepines, is synthesized from a 2-aminobenzophenone derivative. A common route starts with 2-amino-5-chlorobenzophenone. The synthesis proceeds through the following key steps:

-

Acylation: The amino group of 2-amino-5-chlorobenzophenone is acylated with an agent like chloroacetyl chloride to form an N-substituted intermediate.[12][13]

-

Cyclization: The resulting intermediate undergoes cyclization, typically in the presence of a source of ammonia or a primary amine, to form the 1,4-benzodiazepine ring system.[13]

Case Study: Synthesis of Phenazepam

Phenazepam, a potent benzodiazepine, is also synthesized from a substituted 2-aminobenzophenone. The synthesis of phenazepam demonstrates the versatility of the 2-aminobenzophenone scaffold in accessing a range of benzodiazepine analogues. A reported synthesis involves the following key transformations:

-

Preparation of a protected 2-aminobenzophenone: A multi-step process starting from an acyl hydrazide can be employed to generate a protected 2-aminobenzophenone intermediate.[5]

-

Deprotection and Bromination: The protecting group is removed, followed by electrophilic bromination to introduce a bromine atom at the desired position.[5]

-

Alkylation and Cyclization: A one-pot alkylation-cyclization procedure then leads to the formation of the phenazepam molecule.[5]

Quantitative Data on Benzodiazepine Synthesis

The efficiency of the conversion of 2-aminobenzophenones to benzodiazepines is a critical factor in pharmaceutical production. The table below presents some reported yields for these transformations.

| Target Molecule | 2-Aminobenzophenone Precursor | Key Reagents for Cyclization | Reported Yield (%) | Reference(s) |

| 1,4-Benzodiazepin-2-one | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, Hexamethylenetetramine, NH₄Cl | ~90% | [14] |

| Phenazepam | 2-Amino-5-bromobenzophenone derivative | Bromoacetyl bromide, NH₃ | 85% (for the final cyclization step) | [5][15] |

| Diazepam | 2-methylamino-5-chlorobenzophenone | Chloroacetyl chloride, NH₄OH/NH₄Br | 96% (in a continuous flow process) | [16] |

Experimental Protocols

Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation (Ullmann and Bleier Method)

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid

-

Dissolve anthranilic acid (1.0 mole) in a warm aqueous solution of sodium carbonate (2.4 moles).

-

Add p-toluenesulfonyl chloride (1.2 moles) in portions while maintaining the temperature at 60-70°C.

-

Precipitate the product by the addition of hydrochloric acid.[1]

Step 2: Friedel-Crafts Acylation

-

Suspend the dried p-toluenesulfonylanthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L).

-

Add phosphorus pentachloride (0.57 mole) and heat to approximately 50°C for 30 minutes.

-

Add anhydrous aluminum chloride (2.2 moles) in portions.

-

Heat the mixture to 80-90°C for 4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.[1][2]

Step 3: Hydrolysis and Isolation

-

Hydrolyze the intermediate sulfonamide by warming with concentrated sulfuric acid.

-

Pour the sulfuric acid solution onto ice.

-

Neutralize the filtrate to precipitate the crude 2-aminobenzophenone.

Synthesis of 2-Aminobenzophenone from 2-Aminobenzonitrile using a Grignard Reagent

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of the aryl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

Maintain the reaction at a gentle reflux until the magnesium is consumed.[10]

Step 2: Reaction with 2-Aminobenzonitrile

-

Cool the solution of the Grignard reagent to 0°C.

-

Add a solution of 2-aminobenzonitrile in anhydrous diethyl ether dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[10]

Step 3: Hydrolysis

-

Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.[10]

Step 4: Work-up and Purification

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Visualizing the Synthetic and Pharmacological Pathways

Synthetic Workflow for 2-Aminobenzophenones

Caption: Key synthetic pathways for the preparation of 2-aminobenzophenones.

General Synthesis of 1,4-Benzodiazepines from 2-Aminobenzophenones

Caption: General workflow for the synthesis of 1,4-benzodiazepines.

Pharmacological Significance: The Mechanism of Action of Benzodiazepines

Benzodiazepines exert their therapeutic effects by modulating the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[17][18] They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[3][19]

The GABA-A receptor is a pentameric protein complex that forms a chloride-selective channel.[17] The binding of GABA to its receptor site on the complex causes the channel to open, allowing chloride ions to flow into the neuron.[18] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[18]

Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface of the alpha and gamma subunits.[17][19] This binding does not directly open the chloride channel but instead enhances the effect of GABA.[18] In the presence of a benzodiazepine, the frequency of chloride channel opening in response to GABA is increased, leading to a more potent inhibitory signal.[18] This enhanced GABAergic transmission is responsible for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this class of drugs.[18]

Signaling Pathway of Benzodiazepine Action

Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.

Conclusion

2-Aminobenzophenones are undeniably pivotal intermediates in the landscape of pharmaceutical chemistry. Their synthesis, while presenting certain challenges, has been extensively optimized to provide reliable access to these valuable building blocks. The conversion of 2-aminobenzophenones into 1,4-benzodiazepines represents a classic and enduring example of the power of medicinal chemistry to create compounds with profound effects on the central nervous system. A thorough understanding of the synthetic routes to these intermediates and the pharmacological mechanisms of their derivatives is essential for researchers and professionals dedicated to the discovery and development of new and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sid.ir [sid.ir]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benzoinfo.com [benzoinfo.com]

- 19. Developmental pharmacology of benzodiazepines under normal and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Aminobenzophenone: A Technical Guide to its Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenone is a cornerstone building block in synthetic organic chemistry, prized for its unique bifunctional nature. The presence of a nucleophilic amino group ortho to an electrophilic carbonyl group within the same molecule makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These resulting scaffolds, including quinolines, benzodiazepines, and acridones, are of significant interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core reactivity of 2-aminobenzophenone, detailing key transformations, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity and Synthetic Applications

The reactivity of 2-aminobenzophenone is dominated by cyclization reactions that leverage its ortho-amino ketone functionality. The most prominent applications include the synthesis of quinolines, benzodiazepines, and acridones.

Synthesis of Quinolines: The Friedländer Annulation

The Friedländer annulation is a classic and highly efficient method for the synthesis of quinolines.[6][7] This reaction involves the condensation of a 2-aminoaryl ketone, such as 2-aminobenzophenone, with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[6][7] The use of 2-aminobenzophenone in this synthesis directly installs a phenyl group at the 4-position of the resulting quinoline ring, a common structural motif in many biologically active molecules.[6]

The reaction can be catalyzed by either acids or bases and can proceed through two primary mechanistic pathways: an aldol condensation pathway or a Schiff base pathway, depending on the reaction conditions.[6] While the reaction can occur at high temperatures without a catalyst, catalytic systems are generally employed to achieve efficient conversion under milder conditions.[6] A variety of catalysts, including Brønsted acids (e.g., p-TsOH, TFA, HCl) and Lewis acids (e.g., ZnCl₂, NbCl₅), have been shown to be effective.[6] Modern variations of the Friedländer synthesis often utilize microwave assistance to enhance reaction rates and yields.[6][7]

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzophenone | Cyclohexanone | Glacial Acetic Acid, 160°C (microwave) | 1,2,3,4-Tetrahydroacridine derivative | Not specified | [6] |

| 2-Aminobenzophenone | N-acetyl-4-piperidone | Glacial Acetic Acid, 160°C (microwave) | Piperidinyl-fused quinoline | Not specified | [7] |

| 2-Aminobenzophenone | Dimedone | Methylene Blue, visible light, EtOH, rt | Polysubstituted quinoline | 94% | [8] |

| 2-Aminobenzophenone | Acetylacetone | Methylene Blue, visible light, EtOH, rt | 2-Methyl-4-phenylquinoline | Not specified | [8] |

This protocol is adapted from a rapid and green methodology for quinoline synthesis.[6][7]

Materials:

-

2-Aminobenzophenone (1.0 mmol, 1.0 eq)

-

Desired ketone (e.g., cyclohexanone, N-acetyl-4-piperidone) (1.2 mmol, 1.2 eq)

-

Glacial Acetic Acid (2-3 mL)

-

Microwave reactor vials

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add 2-aminobenzophenone (1.0 mmol).

-

Add the desired ketone (1.2 mmol).

-

Add glacial acetic acid (2-3 mL), which serves as both solvent and catalyst.

-

Seal the vial and place it in the microwave reactor.

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Reaction mechanism of the Friedländer synthesis.

Synthesis of 1,4-Benzodiazepines

2-Aminobenzophenone and its derivatives are crucial precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[5][9][10] The general synthetic strategy involves a two-step process: acylation of the amino group followed by cyclization.[9]

The amino group of 2-aminobenzophenone is typically acylated with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an N-substituted intermediate.[9] This intermediate then undergoes cyclization, usually in the presence of ammonia or a primary amine, to form the seven-membered 1,4-benzodiazepine ring system.[9] Microwave-assisted methods have also been developed to accelerate the cyclization step.[11][12]

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Amino-5-nitrobenzophenone | 1. Chloroacetyl chloride2. Ammonia | Nitrazepam | High (not specified) | [9] |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | 1. Bromoacetyl bromide2. Methylamine | Flunitrazepam | High (not specified) | [9] |

| 2-Amino-5-chloro-2'-fluorobenzophenone | 1. Chloroacetyl chloride2. Ammonia (microwave) | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 90 (overall) | [11] |

| 2-Hydrazobenzophenone derivative | 1. Diethyl bromomalonate, NaH2. Lewis acid deprotection3. NBS4. Alkylation/cyclization | Phenazepam | Good (multi-step) | [5] |

This protocol describes the synthesis of an N-acylated intermediate and its subsequent cyclization to a benzodiazepine.[9][11][12]

Part A: Acylation

Materials:

-

2-Aminobenzophenone derivative (e.g., 2-amino-5-chlorobenzophenone) (0.01 mol)

-

Toluene (20 mL)

-

Chloroacetyl chloride (1.06 eq) in toluene (2 mL)

-

Ethanol

Procedure:

-

Dissolve the 2-aminobenzophenone derivative in toluene in a reaction vessel.

-

Cool the solution to 5-10°C.

-

Add the solution of chloroacetyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

-

Evaporate the solvent under reduced pressure.

-

Add ethanol to the crude product and stir at room temperature for 20 hours for purification.

-

Filter the resulting solid to obtain the 2-chloroacetamido-benzophenone intermediate.

Part B: Microwave-Assisted Cyclization

Materials:

-

2-Chloroacetamido-benzophenone intermediate (from Part A) (0.8 mmol)

-

Ammonia in methanol (e.g., 7N solution)

-

10 mL microwave reactor vessel

Procedure:

-

Place the dried intermediate into the microwave reactor vessel.

-

Add the methanolic ammonia solution.

-

Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.[11]

-

After cooling, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General workflow for benzodiazepine synthesis.

Synthesis of Acridones

Acridone and its derivatives constitute another important class of heterocyclic compounds synthesized from precursors related to 2-aminobenzophenone.[1] Acridones are known for their planar tricyclic structure, which allows them to intercalate with DNA and inhibit enzymes like topoisomerases, making them valuable scaffolds in drug discovery for anticancer and antiviral agents.[1]

The most common route to acridones from 2-aminobenzophenone-related precursors involves an initial Ullmann condensation of a 2-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate. This is followed by an intramolecular cyclization to yield the acridone core.[1]

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| o-Chlorobenzoic acid | Aniline | Ullmann condensation (Cu catalyst), then cyclization (H₂SO₄) | N-Phenylanthranilic acid, then Acridone | 82-93 (step 1), High (step 2) | [1] |

This protocol is based on the classical Ullmann condensation followed by cyclization.[1]

Step 1: Ullmann Condensation to N-Phenylanthranilic Acid

Materials:

-

o-Chlorobenzoic acid (0.3 mole, 47 g)

-

Aniline (0.9 mole, 84 g)

-

Anhydrous potassium carbonate (0.32 mole, 44 g)

-

Copper catalyst (e.g., copper(I) oxide)

-

Decolorizing carbon

-

Concentrated hydrochloric acid

Procedure:

-

In a flask equipped with a reflux condenser, mix o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and the copper catalyst.

-

Heat the mixture to reflux for 2 hours.

-

Remove excess aniline by steam distillation (approx. 3 hours).

-

To the remaining solution, add decolorizing carbon, boil for 15 minutes, and filter.

-

Add the filtrate to a mixture of concentrated hydrochloric acid and water with stirring.

-

Cool the mixture and filter the precipitated N-phenylanthranilic acid.

-

Dry the product. The expected yield is 82-93%.

Step 2: Intramolecular Cyclization to Acridone

Materials:

-

N-Phenylanthranilic acid (from Step 1) (0.2 mole, 42.6 g)

-

Concentrated sulfuric acid (160 g)

-

Sodium carbonate

Procedure:

-

Add N-phenylanthranilic acid to concentrated sulfuric acid with stirring, maintaining the temperature below 60°C.

-

Heat the mixture on a steam bath for 4 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Boil the moist solid in a sodium carbonate solution for 5 minutes.

-

Collect the solid by filtration and wash thoroughly with water.

-

Dry the crude acridone.

Caption: General workflow for the synthesis of acridone derivatives.

Conclusion

2-Aminobenzophenone is an exceptionally valuable and versatile precursor in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems. Its inherent reactivity allows for the efficient synthesis of diverse molecular scaffolds, including quinolines, benzodiazepines, and acridones, through well-established and adaptable reaction pathways. The methodologies presented in this guide, from the classical Friedländer annulation to modern microwave-assisted cyclizations, provide a solid foundation for researchers and professionals in drug development. The continued exploration of 2-aminobenzophenone's reactivity will undoubtedly lead to the discovery of novel synthetic methods and the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. actascientific.com [actascientific.com]

The Versatile Methanone: A Deep Dive into the Applications of (2-Amino-4-chlorophenyl)(phenyl)methanone

(2-Amino-4-chlorophenyl)(phenyl)methanone , a substituted benzophenone, serves as a pivotal building block in the synthesis of a wide array of high-value organic compounds. Its unique structural features, comprising a reactive aminophenyl ketone core, have positioned it as a critical intermediate in the pharmaceutical industry, particularly in the development of psychoactive drugs. Furthermore, the inherent photochemical properties of the benzophenone scaffold open avenues for its derivatives in the realm of materials science. This technical guide provides a comprehensive review of the applications of this versatile molecule, detailing synthetic methodologies, quantitative data, and the underlying chemical and biological pathways.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 4076-50-0 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ~95% | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.

Synthesis of Clozapine

Clozapine, an atypical antipsychotic medication, is a key derivative synthesized from precursors related to this compound. The synthesis involves the formation of a dibenzodiazepine ring system. A crucial step is the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative.

Experimental Protocol: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one (a Clozapine Precursor)

A common synthetic route involves the cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid.

-

Reactants: 15g of 2-((2-amino-4-chlorophenyl)amino)benzoic acid, 100g of aqueous sulfuric acid solution (15g H₂SO₄ in 85g water).[4]

-

Procedure:

-

The reactants are combined in a three-necked flask.[4]

-

The mixture is heated to reflux (100-104°C) and stirred for 4 hours.[4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, the mixture is cooled to 58°C and filtered.[4]

-

The solid is washed with a 3% sodium hydroxide solution until alkaline, followed by washing with hot water (58°C) until weakly acidic.[4]

-

The resulting product is dried to yield 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one.[4]

-

Quantitative Data: Clozapine Synthesis

| Precursor | Reagents | Conditions | Product | Yield | Purity | Reference |

| 2-((2-amino-4-chlorophenyl)amino)benzoic acid | H₂SO₄ (aq) | Reflux, 4h | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one | 89.5% | 99.11% | [4] |

| N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazide | POCl₃, H₂O | 70-80°C, 10h | Clozapine | 70.3% | Not Specified | [5] |

| 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide | POCl₃, N,N-dimethylaniline | Reflux, 3h | Clozapine | 41% | Not Specified | [6] |

Logical Workflow for Clozapine Synthesis

AMPA Receptor Antagonists

Derivatives of this compound are being investigated as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] These receptors are crucial for fast synaptic transmission in the central nervous system, and their antagonists have therapeutic potential in treating neurological disorders like epilepsy and stroke.[7] The 2,3-benzodiazepine scaffold, often derived from aminobenzophenones, is a key pharmacophore for this activity.

Signaling Pathway: Non-competitive AMPA Receptor Antagonism

Non-competitive antagonists bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.

Quantitative Data: AMPA Receptor Antagonist Activity

While specific IC₅₀ values for this compound itself are not available, studies on related 2,3-benzodiazepine derivatives provide insights into their potency.

| Compound Class | Assay | Endpoint | Potency | Reference |

| 2,3-Benzodiazepines | Antagonism of AMPA-induced seizures | Anticonvulsant Activity | High | [2] |

| Amidine-containing compounds | Inhibition of calcium-permeable AMPA receptors | IC₅₀ | 30-60 µM | [8] |

| GYKI-52466 (a 2,3-benzodiazepine) | Inhibition of GluA2-γ2EM-mediated currents | IC₅₀ | ~4.3 µM (in the absence of CTZ) | [9] |

Applications in Materials Science

The benzophenone core of this compound suggests potential applications for its derivatives in materials science, particularly in photochemistry and polymer science. Benzophenones are known to be effective photoinitiators and UV absorbers.[3]

Potential as Photoinitiators

Benzophenone and its derivatives can act as Type II photoinitiators. Upon absorption of UV light, the benzophenone is excited to a triplet state. It can then abstract a hydrogen atom from a suitable donor (e.g., an amine or a thiol), generating free radicals that can initiate polymerization. This property is valuable in UV curing of coatings, inks, and adhesives, as well as in 3D printing.[10][11]

Experimental Workflow: UV Curing with a Benzophenone-based Photoinitiator

Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives have been explored for use in OLEDs, both as host materials and as emitters.[12] Their thermal stability and electrochemical properties make them suitable candidates for these applications. The benzophenone core can be functionalized with electron-donating and electron-accepting groups to tune the photophysical properties of the resulting materials for efficient light emission.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary and well-established application is in the synthesis of benzodiazepines, most notably as a precursor to the antipsychotic drug clozapine. The aminobenzophenone scaffold is also a key feature in the design of novel AMPA receptor antagonists with potential therapeutic applications in a range of neurological disorders. Furthermore, the inherent photochemical properties of the benzophenone core suggest that derivatives of this compound could find utility in materials science as photoinitiators for UV curing and as components in organic light-emitting diodes. Further research into the derivatization of this compound is likely to uncover new and valuable applications in both medicine and materials science.

References

- 1. This compound | 4076-50-0 [sigmaaldrich.com]

- 2. Synthesis and anticonvulsant activity of novel and potent 2,3-benzodiazepine AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108863960A - A kind of synthetic method for the key intermediate being used to prepare Clozapine - Google Patents [patents.google.com]

- 5. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]

- 6. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

- 9. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: (2-Amino-4-chlorophenyl)(phenyl)methanone in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-Amino-4-chlorophenyl)(phenyl)methanone and its structural isomer, 2-amino-5-chlorobenzophenone, as key starting materials in the multi-step synthesis of several pharmaceutically significant benzodiazepines, including diazepam, prazepam, and delorazepam. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways and biological mechanisms of action.

Introduction

This compound and its isomers are valuable precursors in the synthesis of a wide range of heterocyclic compounds. Their inherent reactivity, stemming from the presence of an amino group and a ketone functionality on a substituted benzophenone scaffold, makes them ideal starting points for the construction of complex molecular architectures. The most notable application of these compounds is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This document focuses on the synthetic routes to diazepam, prazepam, and delorazepam, providing detailed methodologies for each multi-step synthesis.

Synthetic Applications in Benzodiazepine Synthesis

The general strategy for the synthesis of the target benzodiazepines involves the initial acylation of the amino group of the aminobenzophenone precursor, followed by cyclization to form the characteristic seven-membered diazepine ring. Subsequent modifications can be introduced to achieve the desired final product. While the user's query specified this compound, the more readily available and commonly cited precursor for the synthesis of these specific benzodiazepines is its isomer, 2-amino-5-chlorobenzophenone. The protocols provided below primarily utilize this isomer.

Synthesis of Diazepam

Diazepam is a widely prescribed benzodiazepine for the treatment of anxiety, muscle spasms, and seizures. Its synthesis from 2-amino-5-chlorobenzophenone is a well-established process.

Experimental Protocol: Synthesis of Diazepam

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-amino-5-chlorobenzophenone (0.09 mol) in 350 mL of 85% ethyl acetate solution.[1]

-

Maintain the solution temperature at 30°C while stirring at 160 rpm.[1]

-

Slowly add chloroacetyl chloride (0.11 mol) dropwise to the solution.[1]

-

After the addition is complete, heat the reaction mixture to 85°C and maintain for 4.5 hours.[1]

-

Cool the solution to 8°C to precipitate the product.[1]

-

Collect the yellow crystals by suction filtration.[1]

-

Wash the crystals with a 75% aqueous solution of ethylenediamine, followed by a potassium bromide solution, and finally dewater with activated alumina to obtain 2-(chloroacetamido)-5-chlorobenzophenone.[1]

Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)

-

The 2-(chloroacetamido)-5-chlorobenzophenone from the previous step is treated with a methanolic ammonia solution to induce cyclization.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of Diazepam

-

Dissolve nordiazepam in a suitable solvent.

-

Add a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium ethoxide.[3]

-

The reaction mixture is stirred until the methylation is complete, as monitored by TLC.

-

The crude diazepam is then purified by recrystallization or column chromatography.

Quantitative Data: Diazepam Synthesis

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 2-(Chloroacetamido)-5-chlorobenzophenone | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride, Ethyl acetate | 93 | - | [1] |

| 2 & 3 | Diazepam | 2-(Chloroacetamido)-5-chlorobenzophenone | Methanolic ammonia, Dimethyl sulfate, Sodium ethoxide | - | >98 (after recrystallization) | [2] |

Purification and Characterization of Diazepam

-

Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

-

Characterization: The structure and purity of the synthesized diazepam can be confirmed using various analytical techniques including:

Caption: Synthetic pathway for Prazepam.

Synthesis of Delorazepam

Delorazepam is a benzodiazepine with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. Its synthesis starts from 2-amino-2',5-dichlorobenzophenone.

Proposed Experimental Protocol: Synthesis of Delorazepam

Note: A detailed experimental protocol for the synthesis of delorazepam from this compound or its isomers was not explicitly found in the searched literature. The following protocol is a proposed route based on the synthesis of the structurally similar compound, lorazepam.

Step 1: Synthesis of 2-(Chloroacetamido)-2',5-dichlorobenzophenone

-

React 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride in a suitable solvent like toluene. This reaction is analogous to the first step in the synthesis of a lorazepam intermediate. [6] Step 2: Cyclization to form Delorazepam

-

The resulting 2-(chloroacetamido)-2',5-dichlorobenzophenone is then cyclized to form the 1,4-benzodiazepine ring structure of delorazepam. This is typically achieved by treatment with a base, such as ammonia in a suitable solvent.

Quantitative Data: Delorazepam Synthesis (Proposed)

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| 1-2 | Delorazepam | 2-amino-2',5-dichlorobenzophenone | Chloroacetyl chloride, Ammonia | - | - | Proposed |

Purification and Characterization of Delorazepam

-

Purification: Delorazepam can be purified by recrystallization.

-

Characterization: The structure of the synthesized delorazepam can be confirmed by:

Proposed Synthetic Workflow for Delorazepam

References

- 1. Strona domeny infona.pl [infona.pl]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delorazepam [webbook.nist.gov]

Application of (2-Amino-4-chlorophenyl)(phenyl)methanone in Quinazoline Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing (2-Amino-4-chlorophenyl)(phenyl)methanone as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The use of this compound allows for the introduction of a phenyl group at the 4-position and a chlorine atom at the 7-position of the quinazoline ring, providing a valuable scaffold for further functionalization in drug discovery programs.

Synthetic Strategies and Methodologies

The primary route for the synthesis of 7-chloro-4-phenylquinazolines from this compound involves a cyclocondensation reaction with a one-carbon synthon. Several reagents can serve as the source of this carbon, including formamide, ammonium formate, and orthoesters. The reaction can be performed under conventional heating or enhanced by microwave irradiation, which often leads to significantly reduced reaction times and improved yields.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 7-chloro-4-phenylquinazoline and its derivatives from this compound, based on established synthetic protocols for analogous 2-aminobenzophenones.

Table 1: Conventional Heating Methods for 7-Chloro-4-phenylquinazoline Synthesis

| C1 Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Formamide | - | Neat | 150-160 | 4-6 | 75-85 | Niementowski Synthesis |

| Ammonium Formate | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 8-12 | 70-80 | Acid-catalyzed condensation |

| Triethyl Orthoformate | Acetic Anhydride | Neat | 130-140 | 3-5 | 80-90 | Orthoester-mediated cyclization |

Table 2: Microwave-Assisted Synthesis of 7-Chloro-4-phenylquinazoline

| C1 Source | Power (W) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference Analogue |

| Formamide | 150 | Neat | 180 | 10-15 | 85-95 | Microwave Niementowski |

| Ammonium Formate | 120 | Acetic Acid | 150 | 5-10 | 80-90 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 7-chloro-4-phenylquinazoline.

Protocol 1: Synthesis of 7-Chloro-4-phenylquinazoline via Niementowski Reaction (Conventional Heating)

Materials:

-

This compound

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Ice bath

-

Buchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL round-bottom flask, place this compound (10 mmol, 2.31 g).

-

Add an excess of formamide (20 mL).

-

Equip the flask with a reflux condenser and a stirring bar.

-

Heat the reaction mixture to 150-160 °C in a heating mantle with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to afford pure 7-chloro-4-phenylquinazoline.

Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-4-phenylquinazoline

Materials:

-

This compound

-

Ammonium formate

-

Glacial acetic acid

-

Microwave reactor vial (10 mL)

-

Microwave synthesizer

-

Stirring bar

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

To a 10 mL microwave reactor vial, add this compound (1 mmol, 0.23 g), ammonium formate (5 mmol, 0.315 g), and glacial acetic acid (3 mL).

-

Add a small stirring bar to the vial and seal it.

-

Place the vial in the microwave synthesizer and irradiate at 120 W and 150 °C for 10 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a 50 mL round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the residue, add 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 7-chloro-4-phenylquinazoline.

Visualizing the Synthesis and Logic

The following diagrams illustrate the general workflow and reaction pathways for the synthesis of 7-chloro-4-phenylquinazoline.

Caption: General experimental workflow for quinazoline synthesis.

References

Application Note: A Protocol for the Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of Diazepam, a widely used benzodiazepine, starting from the precursor 2-amino-5-chlorobenzophenone. The outlined multi-step chemical process involves acylation, cyclization, and methylation.

Quantitative Data Summary

The following table summarizes key quantitative data for the intermediates and the final product in the synthesis of Diazepam.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2-amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 96.3-99 | - |

| 2-chloroacetamido-5-chlorobenzophenone | C₁₅H₁₁Cl₂NO₂ | 324.16 | - | 87-93 |